molecular formula C3H5Br B13432890 Bromocyclopropane-d5

Bromocyclopropane-d5

Cat. No.: B13432890
M. Wt: 126.01 g/mol
InChI Key: LKXYJYDRLBPHRS-UXXIZXEISA-N
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Description

Bromocyclopropane-d5: is a deuterated derivative of bromocyclopropane, where the hydrogen atoms are replaced with deuterium. This compound has the molecular formula C3D5Br and a molecular weight of 126.01 g/mol . It is a stable isotope-labeled compound used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromocyclopropane-d5 can be synthesized through the bromination of cyclopropane-d5. One common method involves treating silver cyclopropanecarboxylate with bromine in a suitable solvent such as dichlorodifluoromethane or tetrachloroethane . The reaction is typically carried out at low temperatures to ensure high yields.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Bromocyclopropane-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Isomerization: Heating in the presence of a catalyst.

Major Products:

    Substitution: Substituted cyclopropane derivatives.

    Reduction: Cyclopropane-d5.

    Isomerization: 1-bromopropene and 3-bromopropene.

Scientific Research Applications

Bromocyclopropane-d5 is used in various scientific research applications, including:

    Chemistry: As a stable isotope-labeled compound, it is used in mechanistic studies and reaction kinetics.

    Biology: It is used in metabolic studies to trace the incorporation and transformation of cyclopropane derivatives.

    Medicine: It serves as a reference standard in mass spectrometry for the quantification of bromocyclopropane in biological samples.

    Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of bromocyclopropane-d5 involves its interaction with molecular targets through substitution or reduction reactions. The deuterium atoms in the compound provide unique insights into reaction pathways and mechanisms, as they can alter reaction rates and product distributions compared to non-deuterated analogs .

Comparison with Similar Compounds

  • Chlorocyclopropane
  • Fluorocyclopropane
  • Iodocyclopropane

Comparison: Bromocyclopropane-d5 is unique due to its deuterium labeling, which makes it particularly useful in isotopic labeling studies. Compared to its non-deuterated analogs, it provides more detailed information on reaction mechanisms and kinetics. Additionally, the presence of bromine allows for specific reactivity patterns that differ from those of chlorocyclopropane, fluorocyclopropane, and iodocyclopropane .

Properties

Molecular Formula

C3H5Br

Molecular Weight

126.01 g/mol

IUPAC Name

1-bromo-1,2,2,3,3-pentadeuteriocyclopropane

InChI

InChI=1S/C3H5Br/c4-3-1-2-3/h3H,1-2H2/i1D2,2D2,3D

InChI Key

LKXYJYDRLBPHRS-UXXIZXEISA-N

Isomeric SMILES

[2H]C1(C(C1([2H])Br)([2H])[2H])[2H]

Canonical SMILES

C1CC1Br

Origin of Product

United States

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